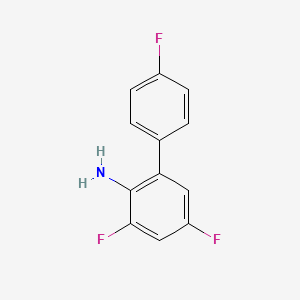

3,4',5-Trifluorobiphenyl-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’,5-Trifluorobiphenyl-2-amine can be synthesized through various methods. One common method involves the reaction of 2-chloroaniline with 3,4,5-trifluorophenylboronic acid under palladium-catalyzed cross-coupling conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene, at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trifluorobiphenyl-2-amine may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trifluorobiphenyl-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines with different substituents.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Nitro derivatives of 3,4’,5-Trifluorobiphenyl-2-amine.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,4’,5-Trifluorobiphenyl-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3,4’,5-Trifluorobiphenyl-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

- CAS Number : 915416-45-4

- Molecular Formula : C₁₂H₈F₃N

- Molar Mass : 223.19 g/mol

- Synonyms: 2-(3,4,5-Trifluorophenyl)aniline, 3,4,5-Trifluoro-2'-aminobiphenyl, Fluxapyroxad-002 .

Physicochemical Properties :

- Appearance : Off-white to light beige solid.

- Density : 1.315 g/cm³.

- Boiling Point : 303.7 ± 37.0 °C (predicted).

- Solubility: Slightly soluble in DMSO and methanol.

- pKa : 2.17 ± 0.10 (predicted), indicating moderate acidity.

- Storage : Stable at 2–8°C under light protection .

Applications :

Primarily used as an intermediate in organic synthesis and pharmaceutical manufacturing, particularly in agrochemicals (e.g., Fluxapyroxad, a succinate dehydrogenase inhibitor) .

Structural Analogs in the Biphenyl-Amine Family

2-(3,4-Difluorophenyl)aniline

- Key Differences :

3',4',5'-Trichlorobiphenyl-2-amine

- Key Differences :

Thiadiazol-2-amine Derivatives

5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 59565-52-5)

- Structural Features : Thiadiazole ring replaces biphenyl; fluorine at the 3-position.

- Physicochemical Properties :

- Molecular Weight : 195.21 g/mol.

- Boiling Point : ~320°C (predicted), higher than the target compound due to the thiadiazole ring’s stability.

- Applications : Explored for antimicrobial activity; the thiadiazole moiety enhances electron-withdrawing effects .

4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine (CAS 1391982-13-0)

- Structural Features : Thiophene ring with a trifluoromethyl group.

- Physicochemical Properties :

- Molecular Weight : 243.25 g/mol.

- LogP : ~3.9 (similar to the target compound).

- Applications : Used in optoelectronic materials due to the thiophene ring’s conjugation properties .

Physicochemical Property Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Functional Groups |

|---|---|---|---|---|

| 3,4',5-Trifluorobiphenyl-2-amine | 223.19 | 303.7 ± 37.0 | 3.93 | Biphenyl, -NH₂, 3×F |

| 5-(3-Fluorophenyl)-thiadiazol-2-amine | 195.21 | ~320 | 2.80 | Thiadiazole, -NH₂, 1×F |

| 3',4',5'-Trichlorobiphenyl-2-amine | 261.56 | 345 ± 40 (predicted) | 4.20 | Biphenyl, -NH₂, 3×Cl |

Key Trends :

- Halogen Impact : Fluorine reduces molecular weight and LogP compared to chlorine.

- Ring Systems : Thiadiazoles/thiophenes increase thermal stability but reduce solubility in polar solvents .

Application-Specific Comparisons

Pharmaceutical Intermediates :

Electronic Materials :

- Thiophene/trifluoromethyl analogs (e.g., CAS 1391982-13-0) outperform biphenyl-amines in charge-transfer applications .

Biological Activity

3,4',5-Trifluorobiphenyl-2-amine (CAS No. 915416-45-4) is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula: C₁₂H₈F₃N

- Molecular Weight: 223.19 g/mol

- Boiling Point: Approximately 303.7 °C

- Solubility: Slightly soluble in DMSO and methanol

- Density: 1.315 g/cm³

The presence of three fluorine atoms at the 3, 4', and 5 positions of the biphenyl structure significantly influences its chemical properties, enhancing its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine substituents are believed to enhance binding affinity, stability, and metabolic resistance. This compound may function as a ligand for specific receptors or as an inhibitor of enzymatic activity, potentially leading to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation: The compound has shown potential in modulating receptor activity, which could have implications in drug development.

- Antimicrobial Activity: There are indications of activity against specific pathogens, although detailed studies are required to confirm these effects.

Research Findings

Several studies have investigated the biological properties of this compound:

Case Studies

-

Study on Enzyme Interaction:

A study conducted on the interaction of this compound with cytochrome P450 enzymes indicated that the compound could inhibit specific isoforms involved in drug metabolism, potentially affecting pharmacokinetics. -

Receptor Binding Assays:

In receptor binding assays, this compound demonstrated significant binding affinity to certain G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.

Q & A

Q. Basic: How can researchers optimize the synthesis of 3,4',5-Trifluorobiphenyl-2-amine to improve yield and purity?

Methodological Answer:

Synthesis optimization involves systematic adjustments to reaction parameters. For fluorinated aromatic amines, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly used. Key considerations include:

- Catalyst Selection : Use Pd(OAc)₂ with ligands like Xantphos to enhance catalytic efficiency .

- Temperature Control : Reactions typically proceed at 80–100°C; higher temperatures may degrade sensitive fluorinated intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or toluene) improve solubility of fluorinated precursors .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the amine, while recrystallization from ethanol/water enhances purity .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures comprehensive characterization:

- Nuclear Magnetic Resonance (NMR) : 19F NMR identifies fluorine environments, while 1H NMR resolves aromatic proton splitting patterns .

- X-ray Crystallography : Determines molecular geometry and confirms regioselectivity of fluorine substitution (applicable if single crystals are obtainable) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects isotopic patterns from trifluoromethyl groups .

- Infrared (IR) Spectroscopy : Confirms amine (-NH₂) stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Q. Basic: How do fluorine substituents influence the physicochemical properties of this compound?

Methodological Answer:

Fluorine atoms impact properties through electronic and steric effects:

- Electron-Withdrawing Effects : Fluorine decreases electron density on the aromatic ring, altering reactivity in electrophilic substitutions. Computational studies (DFT) can map charge distribution .

- Lipophilicity : LogP values increase with fluorine substitution, enhancing membrane permeability. Measure via reverse-phase HPLC .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures, critical for applications in high-temperature reactions .

Q. Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Methodological Answer:

Data contradictions often arise from methodological variability. Resolve discrepancies by:

- Reproducibility Checks : Replicate experiments using identical reagents (e.g., same Pd catalyst batch) and conditions .

- Meta-Analysis : Compare datasets across studies, noting variables like solvent purity or reaction scale. For biological activity, validate assays using standardized cell lines (e.g., HepG2 for cytotoxicity) .

- Statistical Modeling : Apply ANOVA to identify significant factors (e.g., temperature vs. catalyst loading) affecting yield .

Q. Advanced: What mechanistic insights are critical for understanding the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

Elucidate reaction mechanisms through:

- Kinetic Studies : Monitor reaction progress via in-situ NMR to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .

- Isotopic Labeling : Use 13C-labeled substrates to trace bond formation pathways .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in fluorinated systems .

Q. Advanced: How can researchers evaluate the biological activity of this compound in medicinal chemistry applications?

Methodological Answer:

A tiered approach ensures robust evaluation:

- In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Include positive controls (e.g., staurosporine for kinase inhibition) .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to receptors like EGFR or HER2 .

- Toxicity Profiling : Assess cytotoxicity via MTT assays on human fibroblasts to establish therapeutic indices .

Properties

Molecular Formula |

C12H8F3N |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

2,4-difluoro-6-(4-fluorophenyl)aniline |

InChI |

InChI=1S/C12H8F3N/c13-8-3-1-7(2-4-8)10-5-9(14)6-11(15)12(10)16/h1-6H,16H2 |

InChI Key |

YCLRVIDLGZTZTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2)F)F)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.